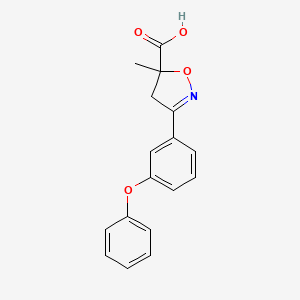

5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

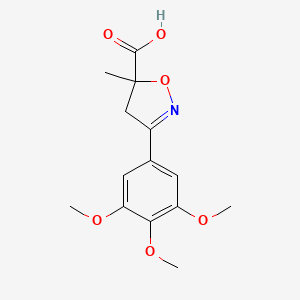

5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of isoxazoles, such as 5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A series of isoxazole–Carboxamide derivatives have been synthesized using the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be found in databases like Sigma-Aldrich . For this specific compound, it has a molecular weight of 203.19 and its melting point is 192-194 °C (lit.) .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Pinacol boronic esters, including the compound , serve as highly valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This transformation allows for formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown process. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction, a cornerstone in organic synthesis, relies on organoboron compounds. Pinacol boronic esters, such as the compound under study, are particularly useful due to their stability, ease of purification, and commercial availability. These features make them attractive for chemical transformations where the boron moiety remains in the product. The Suzuki–Miyaura coupling facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex molecules .

Antibacterial Activity Evaluation

Certain derivatives of biphenyl compounds, including the one mentioned, have demonstrated antibacterial properties. For instance, compounds like 3′,5′-dimethyl-[1,1’-biphenyl]-3,4,4′,5-tetraol, 4′-fluoro-[1,1’-biphenyl]-3,4,5-triol, and 4′-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol exhibit comparable inhibitory activities to ciprofloxacin against Gram-negative bacterium carbapenem-resistant Acinetobacter baumannii .

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the sources, it’s worth noting that isoxazole derivatives have been found to exhibit various biological activities. For instance, some isoxazole–Carboxamide derivatives have shown potent to moderate activities against certain cancer cell lines .

Safety and Hazards

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities. For instance, isoxazole derivatives have been found to exhibit various biological activities, and it would be interesting to explore whether this specific compound has similar activities . Additionally, new synthetic methods for isoxazoles are being developed, which could potentially be applied to this compound .

Propiedades

IUPAC Name |

5-methyl-3-(4-phenylphenyl)-4H-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-17(16(19)20)11-15(18-21-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGKYXPBMDQGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

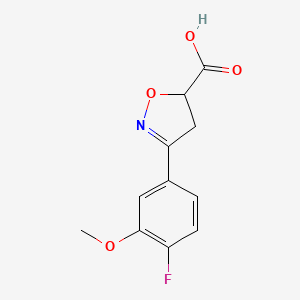

![3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350130.png)

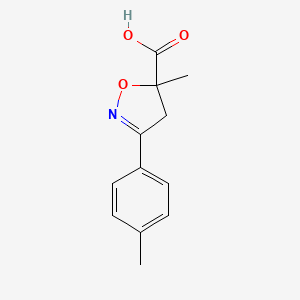

![3-[4-(2-Methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350152.png)

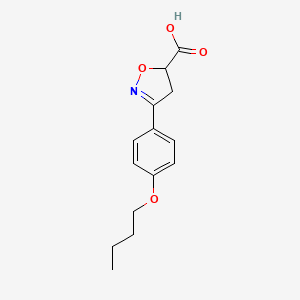

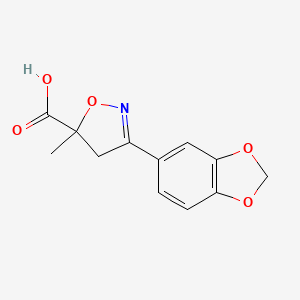

![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)

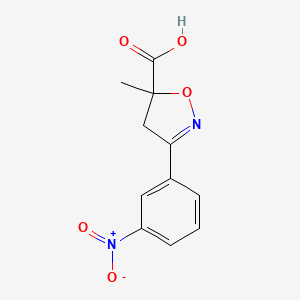

![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)